molecular formula C16H12O7 B15127186 1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one

1,13-Dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one

Cat. No.: B15127186
M. Wt: 316.26 g/mol
InChI Key: GLFFSZJIPRAXLU-UHFFFAOYSA-N
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Description

Pterocarpadiol A is a rare natural product belonging to the class of 6a,11b-dihydroxypterocarpans. It is isolated from the ethanol extract of the twigs and leaves of Derris robusta, a plant species known for its medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterocarpadiol A is primarily obtained through extraction from natural sources. The extraction process involves several steps, including extraction, separation, and crystallization . The ethanol extract of Derris robusta is subjected to extensive spectroscopic analysis to elucidate the structure of Pterocarpadiol A .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for Pterocarpadiol A due to its rarity and the complexity of its extraction process. The compound is mainly produced for research purposes and is available in limited quantities .

Chemical Reactions Analysis

Types of Reactions: Pterocarpadiol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

    Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.

Major Products Formed:

Mechanism of Action

The mechanism of action of Pterocarpadiol A involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .

Comparison with Similar Compounds

Pterocarpadiol A is compared with other similar compounds, such as:

  • Pterocarpadiol B
  • Pterocarpadiol C
  • Pterocarpadiol D

These compounds share a similar 6a,11b-dihydroxypterocarpan skeleton but differ in their substituent groups and specific biological activities .

Properties

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one

InChI

InChI=1S/C16H12O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h1-5,14,18-19H,6-7H2

InChI Key

GLFFSZJIPRAXLU-UHFFFAOYSA-N

Canonical SMILES

C1C2(C(C3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O

Origin of Product

United States

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